Potassium 3-hydroxybutyrate is classified as a salt of 3-hydroxybutyric acid. This compound is primarily sourced from biological systems where it is produced as a metabolite during the breakdown of fatty acids and carbohydrates. It is also synthesized through various chemical methods. The compound falls under the category of hydroxy acids, which are characterized by the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.
The synthesis of potassium 3-hydroxybutyrate can be achieved through several methods:
Potassium 3-hydroxybutyrate participates in various chemical reactions, including:
These reactions are typically facilitated by heating or the presence of catalysts .
Potassium 3-hydroxybutyrate functions primarily as a source of energy in biological systems. It acts as a ketone body that can be utilized by various tissues, especially during periods of fasting or low carbohydrate intake. The mechanism involves:
This metabolic pathway highlights its role as an alternative energy source, especially for brain cells during periods when glucose availability is low .
Potassium 3-hydroxybutyrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in nutritional supplements and pharmaceuticals .
Potassium 3-hydroxybutyrate has diverse applications across several fields:
Microbial fermentation enables enantioselective synthesis of potassium (R)-3-hydroxybutyrate [(R)-3HB] through engineered metabolic pathways in various bacterial hosts. Halomonas sp. KM-1 has demonstrated exceptional capability for high-titer production via a two-stage aerobic/microaerobic fermentation process. During the initial aerobic phase, cells accumulate polyhydroxybutyrate (PHB) up to 16.4 g/L biomass. Transitioning to microaerobic conditions activates endogenous depolymerases that hydrolyze PHB to release (R)-3HB monomers, achieving 15.2 g/L extracellular product concentration. Optimization with 20% (w/v) glucose and nitrate supplementation further boosted yields to 40.3 g/L [3] [6].
Recombinant Escherichia coli strains expressing polyhydroxyalkanoate (PHA) biosynthetic genes (phaA, phaB, phaC) achieve enantiopure (R)-3HB through distinct pathways. One approach employs phosphotransbutyrylase (ptb) and butyrate kinase (buk) to convert (R)-3-hydroxybutyryl-CoA to (R)-3HB. Alternatively, thioesterase (tesB) directly hydrolyzes the CoA ester. Fed-batch fermentation of engineered E. coli yielded 12 g/L (R)-3HB from glucose, demonstrating the feasibility of bypassing PHB accumulation [6] [10].
Table 1: Microbial Strains for Enantioselective 3HB Production
Strain | Pathway | Carbon Source | Titer (g/L) | Enantiomer | Reference |
---|---|---|---|---|---|
Halomonas sp. KM-1 | PHB depolymerization | Glucose | 40.3 | (R) | [3] |
Halomonas sp. OITC 1261 | PHB depolymerization | Glucose | 58.0 | (R) | [6] |
E. coli (recombinant) | Thioesterase-mediated | Glucose | 12.0 | (R) | [10] |
E. coli BOX-3 | iBOX pathway | Glucose | 9.58 | (S) | [6] |
Enantiomeric purity is controlled by substrate-specific enzymes. (R)-selective acetoacetyl-CoA reductases (phaB) and depolymerases yield >99% (R)-enantiomer in native PHB accumulators. For (S)-3HB, inverted fatty acid β-oxidation (iBOX) pathways in engineered E. coli utilize fadB-encoded bifunctional enzymes exhibiting (S)-specificity. Deletion of competing pathways (pta, poxB, ackA, ldhA, fadE) in strain BOX-3 enhanced flux to (S)-3HB, achieving 9.58 g/L with 0.38 g/g yield from glucose [6].
Intracellular PHB granules serve as natural reservoirs for potassium 3-hydroxybutyrate production via enzymatic hydrolysis. Native PHB depolymerases (PhaZs) hydrolyze ester bonds within crystalline PHB, releasing water-soluble monomers and oligomers. Cupriavidus necator employs a multi-enzyme depolymerization system where PhaZa1 initiates surface erosion of granules, while PhaZb and PhaZc hydrolyze oligomers to monomeric (R)-3HB [1] [10].
Commercial lipases offer an alternative extracellular depolymerization strategy. Lipase AK from Pseudomonas fluorescens and Lipopan BG (Novozymes) effectively degrade poly(3HB-co-4HB) copolymers in vitro. Despite differing regioselectivities, both enzymes hydrolyze ester bonds without discriminating between 3HB and 4HB units. Optimization studies revealed that enzyme activity—not specificity—correlates with depolymerization efficiency, with Lipopan BG achieving 84% weight reduction in low-crystallinity polymers within 72 hours [1].
Table 2: Enzymatic PHB Depolymerization Efficiency
Enzyme System | Source | Polymer Type | Weight Reduction (%) | Time (h) |
---|---|---|---|---|
Lipopan BG | Thermomyces lanuginosus | P(3HB-co-8.4%4HB) | 84% | 72 |
Lipase AK | Pseudomonas fluorescens | P(3HB-co-8.4%4HB) | 63% | 72 |
Native PhaZ complex | Cupriavidus necator | Homopolymer PHB | >95%* | 48* |
Recombinant PhaZ7 | Paucimonas lemoignei | Homopolymer PHB | 90%* | 24* |
*Intracellular degradation rates
Molecular weight significantly impacts degradation kinetics. High-molecular-weight PHB (>1000 kDa) requires prolonged enzymatic treatment due to crystallinity, while medium-chain-length PHA copolymers exhibit faster depolymerization. Pretreatment strategies like thermal annealing (160-180°C) reduce crystallinity, enhancing enzymatic accessibility. Dynamic light scattering confirms particle size reduction to ~0.2 μm during degradation, increasing surface area for enzyme binding [1] [4].
Hepatic ketogenesis converts acetyl-CoA to β-hydroxybutyrate (βHB), the biological precursor to potassium 3-hydroxybutyrate, via a tightly regulated mitochondrial pathway. The process initiates when free fatty acid influx exceeds oxidative capacity, activating three sequential enzymes: 1) 3-ketothiolase (acetyl-CoA acetyltransferase) condenses two acetyl-CoA molecules to acetoacetyl-CoA; 2) HMG-CoA synthase (HMGCS2) catalyzes the rate-limiting step forming HMG-CoA; 3) HMG-CoA lyase cleaves HMG-CoA to acetoacetate. NADH-dependent β-hydroxybutyrate dehydrogenase (BDH1) then reduces acetoacetate to βHB [2] [5] [8].
Metabolic engineering targets transcriptional and post-translational regulation to enhance ketogenic flux. SIRT3 deacetylates and activates HMGCS2 and mitochondrial acetyl-CoA synthetase (AceCS2), increasing βHB production during fasting. PPARα agonists (e.g., fibrates) upregulate HMGCS2 and CPT1A (carnitine palmitoyltransferase 1A) expression, augmenting fatty acid transport into mitochondria. In MAFLD (metabolic dysfunction-associated fatty liver disease) models, impaired ketogenesis correlates with lipid accumulation. Restoring HMGCS2 activity via adenoviral vectors reduced hepatic triglycerides by 35% by diverting acetyl-CoA from lipogenesis to ketogenesis [5] [8].
Table 3: Key Enzymes in Hepatic Ketogenesis
Enzyme | Gene | Function | Regulatory Mechanism |
---|---|---|---|
Carnitine palmitoyltransferase 1 | CPT1A | Fatty acid mitochondrial import | Inhibited by malonyl-CoA |
3-Ketothiolase | ACAT1 | Acetoacetyl-CoA synthesis | Substrate availability (acetyl-CoA) |
HMG-CoA synthase | HMGCS2 | Rate-limiting condensation reaction | Transcriptional (PPARα), SIRT3 deacetylation |
HMG-CoA lyase | HMGCL | Acetoacetate formation | Product inhibition |
β-Hydroxybutyrate dehydrogenase | BDH1 | βHB synthesis | NADH/NAD+ ratio |
Hormonal regulation provides additional engineering leverage. Insulin suppresses ketogenesis by inhibiting adipose lipolysis (reducing FFA supply) and activating acetyl-CoA carboxylase (ACC), which produces malonyl-CoA—a potent CPT1A inhibitor. Conversely, glucagon activates PPARα-mediated HMGCS2 transcription. Engineering hepatic insulin resistance in mouse models increased fasting βHB production by 2.5-fold, demonstrating the hormone’s central regulatory role [2] [8].
Chemical synthesis of potassium 3-hydroxybutyrate typically involves catalytic reduction of racemic 3-oxobutyrate (acetoacetate) precursors. Enantioselective synthesis requires chiral catalysts or biocatalysts to resolve racemates. Lactobacillus brevis alcohol dehydrogenase (LbADH) exhibits high (R)-specificity for acetoacetate reduction, achieving 98% enantiomeric excess (ee) when coupled with glucose dehydrogenase (GDH) for NADPH regeneration. Immobilization in alginate-silica hybrid carriers improved LbADH stability, enabling 15 reaction cycles with <10% activity loss [6].
Metabolic engineering enables whole-cell biocatalysis from glucose. Recombinant E. coli co-expressing Citrobacter freundii acetoacetate decarboxylase (adc) and Clostridium beijerinckii alcohol dehydrogenase (adh) converts glucose-derived acetoacetate to (S)-3HB with 95% ee. Optimizing NADH supply via formate dehydrogenase (FDH) overexpression increased yield to 10.3 g/L. Alternatively, E. coli expressing Bacillus cereus 3-hydroxyisobutyryl-CoA hydrolase (bch) produced (S)-3HB directly from acetoacetyl-CoA bypassing decarboxylation [6] [9].
Chemical catalysts offer complementary approaches. Ru(II)-p-cymene complexes with chiral diamines catalyze asymmetric transfer hydrogenation of ethyl acetoacetate, achieving 92% ee for (R)-ethyl 3-hydroxybutyrate. Subsequent saponification yields enantiopure potassium salt. Continuous-flow microreactors enhanced productivity (1.5 g/h) by improving mass transfer and catalyst utilization efficiency compared to batch systems [6].
Hybrid chemo-enzymatic strategies maximize atom economy. Racemic chemical synthesis of ethyl 3-hydroxybutyrate followed by Candida antarctica lipase B (CAL-B)-mediated kinetic resolution achieves >99% ee. The enzyme selectively acylates the (S)-enantiomer, leaving (R)-ethyl 3-hydroxybutyrate unreacted for isolation. Transesterification optimization in ionic liquids ([Bmim][PF6]) increased reaction rate 3-fold while enabling enzyme reuse [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7